molecular formula C8H15NO B073058 N-Cyclohexylacetamide CAS No. 1124-53-4

N-Cyclohexylacetamide

Cat. No. B073058
CAS RN: 1124-53-4
M. Wt: 141.21 g/mol
InChI Key: WRAGCBBWIYQMRF-UHFFFAOYSA-N
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Description

N-Cyclohexylacetamide is a chemical compound that has been studied in various contexts due to its potential applications in chemistry and pharmacology. Although specific research directly focusing on N-Cyclohexylacetamide is limited, studies on similar compounds provide insights into its characteristics and uses.

Synthesis Analysis

The synthesis of N-Cyclohexylacetamide-related compounds involves multiple steps, including enzyme-catalyzed asymmetric hydrolysis and subsequent functional group modification. For example, the synthesis of a related compound involved enantio- and diastereoselective processes to achieve the desired product (Norimine et al., 1998). Another approach includes the one-pot, five-component condensation reaction for creating structurally diverse derivatives (Mousavi Faraz et al., 2017).

Molecular Structure Analysis

The molecular structure of N-Cyclohexylacetamide derivatives has been characterized by various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. Quantum chemical methods such as DFT have been used to determine optimal molecular geometry and other characteristics (Khanum et al., 2022).

Chemical Reactions and Properties

N-Cyclohexylacetamide and its derivatives undergo various chemical reactions, including cyclization and condensation, to form a wide range of products. These reactions are often catalyzed by different substances such as copper catalysts and involve transformations that create biologically active compounds or facilitate the construction of complex molecular structures (Iwamatsu et al., 1999).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are essential for understanding the behavior of N-Cyclohexylacetamide in different environments. While specific data on N-Cyclohexylacetamide is scarce, related compounds exhibit a range of physical characteristics influenced by their molecular structure.

Chemical Properties Analysis

The chemical properties of N-Cyclohexylacetamide derivatives include reactivity, stability, and interactions with other molecules. These properties are crucial for their potential applications in chemical syntheses and as pharmacological agents. For example, studies have shown that modifications to the N-Cyclohexylacetamide structure can lead to compounds with significant biological activity (Arpaci et al., 2002).

Scientific Research Applications

Synthetic and Analytical Characterizations

N-Cyclohexylacetamide and its derivatives have been synthesized and characterized in the context of understanding new psychoactive substances (NPS). Studies like the one conducted by Wallach et al. (2016) delve into the syntheses of fifteen N-alkyl-arylcyclohexylamines, highlighting the analytical characterizations performed via various spectroscopic and chromatographic techniques. This research aids in the identification of substances of abuse but also expands the knowledge on the structural and analytical properties of these compounds Wallach et al., 2016.

Catalysis and Chemical Reactions

Another significant application of N-cyclohexylacetamide derivatives can be observed in the field of catalysis. Bachiller-Baeza et al. (2005) investigated the selective hydrogenation of paracetamol over supported ruthenium catalysts, where derivatives like N-cyclohexylacetamide were produced. This study not only explores the effects of support, metal precursor, and solvent on the reaction's selectivity and stereoselectivity but also contributes to the understanding of hydrogenation processes Bachiller-Baeza et al., 2005.

Pharmacokinetics and Biological Activity Prediction

The chromatographic behavior and biological activity of N-cyclohexyl-N-substituted-2-phenylacetamide derivatives have been evaluated, as seen in the research by Vaštag et al. (2011). Through reversed-phase thin-layer chromatography (RP-TLC), the study correlates the lipophilicity and pharmacokinetics parameters with the potential biological activity of these compounds, providing insights into their behavior in biological systems Vaštag et al., 2011.

Antimicrobial Properties

Research on the antimicrobial activity of synthesized compounds, including those related to N-cyclohexylacetamide, shows promising results against bacteria and fungi. For instance, Wang et al. (2019) synthesized N-alkylfurfurylacetamides, demonstrating their activity against white-rot-fungi, indicating potential applications in the protection and conservation of cultural heritage Wang et al., 2019.

Safety And Hazards

N-Cyclohexylacetamide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)9-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAGCBBWIYQMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150030
Record name Acetamide, N-cyclohexyl-
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexylacetamide

CAS RN

1124-53-4
Record name N-Cyclohexylacetamide
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Record name N-Cyclohexylacetamide
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Record name N-Cyclohexylacetamide
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Record name Acetamide, N-cyclohexyl-
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Record name N-cyclohexylacetamide
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Record name N-CYCLOHEXYLACETAMIDE
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Synthesis routes and methods

Procedure details

To 200 ml of nitroethane, were added 12 g of acetamide, 105 of MP-500, which was also used in Example 68, and 41 g of cyclohexylbromide. They were reacted at 60° C. for 5 hours with stirring. After the reaction, the ionexchange resin was filtered off and the resulting filtrate was distilled under reduced pressure to remove the solvent and unreacted raw materials. The resulting distillation residue was recrystallized from petroleum ether, thereby obtaining 16 g of N-cyclohexylacetamide having a melting point of 108°-109° C.(yield: 57%).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
MP-500
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
200 mL
Type
solvent
Reaction Step Two

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